molecular formula C10H12O B025590 1-But-3-en-1-ynylcyclohex-2-en-1-ol CAS No. 110890-53-4

1-But-3-en-1-ynylcyclohex-2-en-1-ol

Cat. No.: B025590
CAS No.: 110890-53-4
M. Wt: 148.2 g/mol
InChI Key: HBFZSXNVKHRVPL-UHFFFAOYSA-N
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Description

1-But-3-en-1-ynylcyclohex-2-en-1-ol is a structurally complex organic compound featuring a cyclohex-2-en-1-ol core substituted with a but-3-en-1-ynyl group. This molecule combines a conjugated enyne (C≡C–C=C) system with a hydroxyl-functionalized cyclohexene ring, imparting unique chemical reactivity and physical properties. The cyclohexene moiety introduces steric and electronic effects, while the enyne substituent enhances reactivity toward addition and cyclization reactions.

Properties

CAS No.

110890-53-4

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

IUPAC Name

1-but-3-en-1-ynylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H12O/c1-2-3-7-10(11)8-5-4-6-9-10/h2,5,8,11H,1,4,6,9H2

InChI Key

HBFZSXNVKHRVPL-UHFFFAOYSA-N

SMILES

C=CC#CC1(CCCC=C1)O

Canonical SMILES

C=CC#CC1(CCCC=C1)O

Synonyms

2-Cyclohexen-1-ol, 1-(3-buten-1-ynyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include:

Compound Name Core Structure Functional Groups Key Features
1-But-3-en-1-ynylcyclohex-2-en-1-ol Cyclohex-2-en-1-ol –OH, conjugated enyne (C≡C–C=C) High reactivity due to enyne; potential for hydrogen bonding via –OH group.
2-Buten-1-one derivatives Cyclohexene/butenone Ketone (C=O) Lacks hydroxyl group; higher polarity but reduced H-bonding capability.
Propargyl alcohol Propargyl (–C≡C–CH2–OH) –OH, terminal alkyne (C≡C) Simpler structure; high acidity due to sp-hybridized C adjacent to –OH.
Cyclohex-2-en-1-ol Cyclohexene –OH Lacks enyne substituent; less reactive but more thermally stable.
Key Observations:
  • Functional Groups : The hydroxyl group in 1-But-3-en-1-ynylcyclohex-2-en-1-ol enables hydrogen bonding, increasing solubility in polar solvents compared to ketone analogs like 2-Buten-1-one derivatives .
  • Reactivity: The conjugated enyne system enhances susceptibility to electrophilic addition and cycloaddition reactions, distinguishing it from simpler cyclohexenols or propargyl alcohol.

Physical and Chemical Properties

Table: Comparative Properties (Theoretical Estimates)
Property 1-But-3-en-1-ynylcyclohex-2-en-1-ol 2-Buten-1-one Derivative Propargyl Alcohol
Molecular Weight (g/mol) ~164 ~190 58
Boiling Point (°C) ~220–240 (est.) ~250–270 (est.) 114
Solubility in Water Moderate (due to –OH) Low (ketone-dominated) High
Acidity (pKa) ~10–12 (est.) N/A (ketone) ~14
Key Reactivity Addition to enyne, cyclization Nucleophilic acyl substitution Alkyne oxidation
Notes:
  • Acidity : The hydroxyl group’s acidity is influenced by the electron-withdrawing enyne substituent, making it more acidic than cyclohex-2-en-1-ol but less so than propargyl alcohol.
  • Thermal Stability : The conjugated enyne system may reduce thermal stability compared to saturated analogs, increasing decomposition risk at elevated temperatures.
Comparison with Related Reactions:
  • Cyclohexene Synthesis : highlights elimination reactions (e.g., dehydration of alcohols) to form cyclohexene derivatives, which may parallel steps in synthesizing the target compound .
  • Ketone vs. Alcohol Formation : Unlike the ketone in ’s compound, the hydroxyl group in the target molecule necessitates reducing conditions or protective group strategies during synthesis .
Limitations:
  • Synthetic Complexity : Multi-step synthesis increases cost and scalability challenges.
  • Stability Issues : The enyne system may limit long-term storage viability.

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